1-(2-Chlorophenyl)-3-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)urea
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Overview
Description
1-(2-Chlorophenyl)-3-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)urea is a useful research compound. Its molecular formula is C18H13ClN4OS and its molecular weight is 368.84. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antioxidant Activity
A study by Reddy et al. (2015) introduced a series of urea, thiourea, and selenourea derivatives with thiazole moieties, synthesized to explore their in vitro antioxidant activity. These compounds, characterized by similar structural components to the query compound, showed potent antioxidant properties, suggesting the potential utility of such molecules in developing new antioxidant agents. This study highlights the chemical versatility and biological relevance of urea derivatives in synthesizing compounds with significant antioxidant capacities (Reddy et al., 2015).
Antitumor Activities
Ling et al. (2008) reported the synthesis of novel urea derivatives by reacting substituted phenylthiazoles with isocyanatobenzene, leading to compounds with promising antitumor activities. This study underscores the potential of urea derivatives, similar in structural function to the query compound, in developing new anticancer therapeutics. The findings suggest that the structural framework of urea derivatives can be effectively utilized in designing compounds with targeted biological activities (Ling et al., 2008).
Insecticidal Applications
Research by Mulder and Gijswijt (1973) on urea derivatives demonstrated the insecticidal properties of certain compounds, indicating a failure to moult or pupate in insects, which results in death. This mode of action, related to cuticle deposition interference, showcases another application dimension of urea derivatives in pest control. The specificity and safety profile of these compounds toward mammals highlight their potential as environmentally friendly insecticides (Mulder & Gijswijt, 1973).
Cytokinin-like Activity in Plant Morphogenesis
A review by Ricci and Bertoletti (2009) on urea derivatives discussed their role in plant biology, particularly their cytokinin-like activity and enhancement of adventitious root formation. Urea derivatives like CPPU and TDZ, known for their cytokinin-like activity, are extensively used in in vitro plant morphogenesis studies. This application is crucial for agricultural biotechnology, providing tools for plant tissue culture and genetic engineering (Ricci & Bertoletti, 2009).
Mechanism of Action
Target of Action
The primary target of this compound is the RAF protein, specifically the BRAF protein . BRAF is a crucial component of the MAPK (Mitogen-Activated Protein Kinase) cascade . Mutations in BRAF, particularly the V600E mutation, lead to hyperactivation of the MAPK pathway and uncontrolled cellular growth .
Mode of Action
This compound acts as a pan-RAF inhibitor . It interacts with the RAF proteins, inhibiting their activity and thus preventing the hyperactivation of the MAPK pathway . This results in the control of cellular growth and proliferation .
Biochemical Pathways
The compound primarily affects the MAPK pathway . By inhibiting RAF proteins, it prevents the downstream activation of MEK and ERK, key components of the MAPK pathway . This disruption of the MAPK pathway has significant effects on cellular growth and proliferation .
Result of Action
The compound’s action results in the inhibition of the MAPK pathway, leading to controlled cellular growth and proliferation . Specifically, it has shown promising in vitro and in vivo anti-melanoma activity .
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4OS/c19-13-6-2-4-8-15(13)21-17(24)20-14-7-3-1-5-12(14)16-11-23-9-10-25-18(23)22-16/h1-11H,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QELZFWJWMZWQRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=CSC3=N2)NC(=O)NC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.